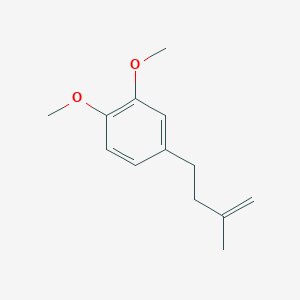

4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

Description

Contextualization of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene within Modern Organic Chemistry Research

The compound this compound belongs to the class of substituted phenylbutenes. This family of organic molecules is of interest in contemporary organic chemistry due to the versatile reactivity of the butene chain and the electronic influence of the substituted phenyl group. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a common feature in natural products and synthetic compounds, often imparting specific biological activities or acting as a useful handle for further chemical transformations. While this specific isomer is not widely reported, its constituent parts suggest potential for applications in materials science and medicinal chemistry, active areas of modern research.

Historical Development of Synthetic Approaches to Related Chemical Structures

The synthesis of phenylalkenes has a rich history, with several named reactions being cornerstones of their preparation. The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.com This reaction could theoretically be employed to synthesize this compound from veratraldehyde and an appropriate isobutyl-derived phosphonium ylide.

Another classic and versatile method is the Grignard reaction, developed by Victor Grignard who received the Nobel Prize in 1912. mnstate.edusigmaaldrich.com This reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group. sigmaaldrich.com The synthesis of the target compound could be envisioned through the reaction of veratraldehyde with isobutylmagnesium bromide, followed by dehydration of the resulting alcohol. The development of these and other organometallic reactions has been pivotal in the ability of organic chemists to construct complex carbon skeletons with high degrees of control.

Significance of this compound in Academic Chemical Investigations

While specific academic investigations into this compound are not prominent in the literature, the study of its analogues provides insight into its potential significance. For instance, related compounds containing the 3,4-dimethoxyphenyl group, such as veratraldehyde and its derivatives, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. masterorganicchemistry.comsigmaaldrich.com The reactivity of the butene moiety, particularly the terminal double bond in the target compound, would be of interest for polymerization studies or for the introduction of new functional groups through addition reactions. Academic research often focuses on understanding the structure-activity relationships of such compounds, and this compound could serve as a valuable, yet under-explored, data point in these studies.

Scope and Objectives of Research Endeavors on this compound

Future research on this compound would likely focus on several key areas. A primary objective would be the development of an efficient and stereoselective synthesis. This would involve a detailed investigation of various synthetic routes, such as the Wittig or Grignard reactions mentioned previously, and the optimization of reaction conditions.

Once a reliable synthetic route is established, a thorough characterization of the compound's physical and spectroscopic properties would be necessary. This would include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Subsequent research could then explore the reactivity of the compound, investigating reactions such as oxidation, reduction, and polymerization. Furthermore, its potential biological activity could be assessed, given the prevalence of the veratryl group in bioactive molecules. The ultimate goal of such research would be to fully understand the chemical behavior of this compound and to identify any potential applications in science and industry.

Data on Related Compounds

While specific data for this compound is scarce, information on structurally related compounds provides a valuable reference point. The following table summarizes key properties of some of these related molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | C12H16O3 | 208.25 | Contains a hydroxyl group and a conjugated double bond. nih.govnih.gov |

| 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene | C12H15BrO2 | 271.15 | A brominated analogue, useful for further functionalization. sigmaaldrich.com |

| 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone | C12H16O3 | 208.25 | A ketone isomer of the target compound's potential precursor alcohol. uni.lu |

| Veratraldehyde | C9H10O3 | 166.17 | A common starting material for the synthesis of related structures. masterorganicchemistry.commnstate.edusigmaaldrich.com |

| 2-Methyl-1-butene (B49056) | C5H10 | 70.13 | The isobutylene (B52900) structural unit of the target compound. fishersci.com |

Properties

IUPAC Name |

1,2-dimethoxy-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)5-6-11-7-8-12(14-3)13(9-11)15-4/h7-9H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQJNPIXXCEBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231207 | |

| Record name | Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-39-7 | |

| Record name | Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,4 Dimethoxyphenyl 2 Methyl 1 Butene

Retrosynthetic Analysis and Key Disconnections Leading to 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgdeanfrancispress.com For this compound, several logical disconnections of carbon-carbon (C-C) bonds guide the synthetic strategy.

The most prominent disconnection is across the C=C double bond, which suggests an olefination reaction like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. youtube.com This leads to two possible pairs of synthons:

Pathway A: A (3,4-dimethoxyphenethyl) carbanion equivalent and an acetone (B3395972) synthon.

Pathway B: An isobutyl carbanion equivalent and a 3,4-dimethoxyphenyl methyl ketone synthon.

A second strategic disconnection is at the C2-C3 single bond. This approach points toward a Grignard-type reaction where a (3,4-dimethoxyphenethyl)magnesium halide reacts with acetone, followed by dehydration of the resulting tertiary alcohol.

A third disconnection at the C3-C4 bond, which is an aromatic C-C bond, suggests a Friedel-Crafts type reaction. This involves acylating veratrole (1,2-dimethoxybenzene) with a suitable acyl halide, such as isovaleryl chloride, followed by further transformations. masterorganicchemistry.com

These disconnections form the basis for the established synthetic routes detailed below.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several established methods can be employed to synthesize the target molecule.

Grignard Reagent-Mediated Syntheses of this compound Precursors

Grignard reactions are a powerful tool for forming C-C bonds. A plausible route to a precursor of the target alkene involves the synthesis of a tertiary alcohol followed by dehydration. aidic.it

The synthesis would begin with the preparation of a Grignard reagent from 3,4-dimethoxyphenethyl chloride or bromide. This organometallic intermediate can then be reacted with acetone. The nucleophilic addition of the Grignard reagent to the ketone carbonyl yields the tertiary alcohol, 1-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol, after an aqueous workup. The final step is the acid-catalyzed dehydration of this alcohol, which removes a molecule of water to form the desired alkene, this compound. youtube.com The regioselectivity of the elimination would favor the formation of the more substituted internal alkene alongside the target terminal alkene, potentially requiring purification.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies in this compound Synthesis

Olefination reactions provide a direct method for forming the C=C double bond. libretexts.org

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com For the target molecule, a suitable approach involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with an isobutyl-derived phosphorus ylide. The ylide is typically prepared in two steps: first, the reaction of triphenylphosphine (B44618) with isobutyl bromide via an SN2 reaction to form isobutyltriphenylphosphonium bromide. rsc.org Second, deprotonation of this phosphonium (B103445) salt with a strong base, such as n-butyllithium, generates the nucleophilic ylide. libretexts.org The subsequent reaction of this ylide with 3,4-dimethoxybenzaldehyde forms an oxaphosphetane intermediate, which rapidly decomposes to yield this compound and triphenylphosphine oxide. masterorganicchemistry.com An analogous Wittig synthesis has been successfully used for similar dimethoxyphenyl butene structures. prepchem.com

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) esters instead of phosphonium salts. wikipedia.org This reaction typically offers significant advantages, including the formation of water-soluble phosphate (B84403) byproducts that are easily removed during workup and generally excellent stereoselectivity, favoring the formation of the (E)-alkene. nrochemistry.comorganic-chemistry.org The synthesis would involve reacting 3,4-dimethoxybenzaldehyde with the carbanion generated from diethyl isobutylphosphonate. The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for milder reaction conditions. wikipedia.org

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Isobutyltriphenylphosphonium Halide | Diethyl Isobutylphosphonate |

| Base | Strong, non-nucleophilic (e.g., n-BuLi, NaH, KHMDS) | Milder bases possible (e.g., NaH, NaOEt, DBU) |

| Solvent | Anhydrous, aprotic (e.g., THF, Diethyl Ether) | Aprotic (e.g., THF, DMF) |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Depends on ylide stability; non-stabilized ylides often give Z-alkenes | Typically high selectivity for the E-alkene |

Palladium-Catalyzed Coupling Reactions for the Construction of the this compound Skeleton

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C bonds. A plausible route for synthesizing the target molecule is the Suzuki coupling reaction. This would involve the reaction between a (3,4-dimethoxyphenyl)boronic acid and an appropriate alkenyl halide, such as 1-bromo-2-methylpropene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄). The catalytic cycle involves oxidative addition of the palladium catalyst to the alkenyl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst.

Other Conventional Carbon-Carbon Bond Forming Transformations for this compound

The Friedel-Crafts acylation offers an alternative route to a key ketone intermediate. masterorganicchemistry.com Veratrole (1,2-dimethoxybenzene) can be acylated with isovaleryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 1-(3,4-dimethoxyphenyl)-3-methylbutan-1-one. chemijournal.comchemijournal.com This ketone can then be converted to the target alkene. One method is a two-step sequence involving reduction of the ketone to the corresponding secondary alcohol using a reducing agent like sodium borohydride, followed by acid-catalyzed dehydration.

Novel and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of sustainable or "green" methods to minimize environmental impact. acs.org These principles can be applied to the established routes for synthesizing this compound.

A key area of green chemistry is the replacement of hazardous volatile organic compounds (VOCs) with benign alternatives. ijsr.netresearchgate.net For the syntheses described above, solvents like THF and dichloromethane (B109758) could be replaced with greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethyl lactate. researchgate.net In some cases, water can be used as a solvent, particularly for certain Wittig or HWE reactions, which can simplify the process and reduce environmental harm. researchgate.net

Catalysis is another pillar of green chemistry. In the Friedel-Crafts acylation, the traditional stoichiometric Lewis acids (e.g., AlCl₃) generate significant waste. These can be replaced with reusable solid acid catalysts, such as zeolites or specific metal oxides, which are more environmentally friendly and simplify product purification. chemijournal.comresearchgate.net

Catalytic Asymmetric Synthesis Considerations for Chiral Precursors of this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For this compound, the chirality originates from its precursors, as the final olefinic bond does not introduce a new stereocenter. A key chiral precursor is the aldehyde, (R)- or (S)-3-(3,4-dimethoxyphenyl)-2-methylpropanal.

Catalytic asymmetric conjugate addition reactions represent a powerful strategy for establishing the chiral center in this precursor. For instance, the conjugate addition of a methyl group to an α,β-unsaturated aldehyde or ester bearing the 3,4-dimethoxyphenyl moiety can be achieved with high enantioselectivity using chiral catalysts. Copper-catalyzed systems with chiral ligands, such as those based on Josiphos, have been shown to be effective for the asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org The application of bifunctional organic catalysts that can activate both the nucleophile and the electrophile simultaneously is another promising approach. nih.gov

Another route to a chiral precursor involves the asymmetric synthesis of chiral amines, which can then be converted to the desired aldehyde. Transaminases are increasingly used for the biocatalytic synthesis of chiral amines from prochiral ketones. nih.govdiva-portal.org For example, a transaminase could be employed for the asymmetric amination of 3,4-dimethoxyphenylacetone (B57033) to produce the corresponding chiral amine with high enantiomeric excess. nih.gov This amine can then be transformed into the chiral aldehyde through established chemical methods.

| Precursor | Asymmetric Method | Catalyst/Reagent Type | Key Advantage |

| 3-(3,4-dimethoxyphenyl)-2-methylpropanal (B14664424) | Asymmetric Conjugate Addition | Chiral Copper-Ligand Complexes | High enantioselectivity |

| 3-(3,4-dimethoxyphenyl)-2-methylpropanal | Organocatalytic Michael Addition | Chiral Amines/Thioureas | Metal-free, mild conditions |

| (R/S)-1-(3,4-dimethoxyphenyl)-2-aminopropane | Biocatalytic Transamination | Transaminase Enzymes | High stereoselectivity, green process |

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in safety, scalability, and efficiency. The synthesis of this compound can be adapted to continuous flow processes, particularly for the olefination step.

Wittig-type olefinations have been successfully implemented in continuous flow systems. researchgate.netthieme-connect.com A flow process for the synthesis of the target molecule could involve pumping a solution of the precursor aldehyde, 3-(3,4-dimethoxyphenyl)-2-methylpropanal, and a stabilized ylide through a heated reactor coil. This approach allows for precise control over reaction temperature and residence time, leading to higher yields and purity compared to batch processes. The use of a fixed-bed reactor containing a supported phosphine (B1218219) reagent can simplify purification by retaining the triphenylphosphine oxide byproduct. thieme-connect.com

Biocatalytic Transformations in the Preparation of this compound Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can be used to prepare chiral precursors of this compound under mild conditions.

Amine transaminases are particularly relevant for the synthesis of chiral amines from ketones. diva-portal.org An (R)-selective transaminase from Arthrobacter sp. has been shown to effectively aminate prochiral ketones, including those with a dimethoxyphenyl group, with excellent enantiomeric excess (>99% ee). nih.gov The resulting chiral amine can be a valuable intermediate. Furthermore, aspartate aminotransferases have been engineered for the chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine from the corresponding phenylpyruvate, achieving high conversion and enantioselectivity. researchgate.net

Alcohol dehydrogenases (ADHs) can be used for the selective oxidation of alcohols to aldehydes. nih.gov For instance, a primary alcohol precursor could be oxidized to 3-(3,4-dimethoxyphenyl)-2-methylpropanal using an ADH, avoiding the use of harsh chemical oxidants. The reverse reaction, the enantioselective reduction of a ketone, is also a well-established biocatalytic method for producing chiral alcohols. nih.gov

| Precursor Type | Biocatalytic Method | Enzyme Class | Product |

| Prochiral Ketone | Asymmetric Amination | Transaminase | Chiral Amine |

| Phenylpyruvate Derivative | Chemoenzymatic Synthesis | Aspartate Aminotransferase | Chiral Amino Acid |

| Primary Alcohol | Selective Oxidation | Alcohol Dehydrogenase | Aldehyde |

Solvent-Free and Environmentally Benign Methodologies for this compound Synthesis

Green chemistry principles encourage the reduction or elimination of hazardous solvents. Solvent-free synthesis offers a path to more environmentally benign processes. The Wittig reaction, a key step in forming the target alkene, can be performed under solvent-free conditions. rsc.org This often involves grinding the aldehyde, phosphonium salt, and a solid base (like potassium carbonate) together, sometimes with microwave irradiation to accelerate the reaction. rsc.org

The oxidation of a precursor alcohol to the corresponding aldehyde can also be achieved using environmentally benign methods. Catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant are preferable to traditional stoichiometric chromium or manganese reagents. nih.govkobe-u.ac.jp For example, niobium-modified phosphomolybdic acid has been used for the solvent-free oxidation of styrene (B11656) to benzaldehyde, a reaction type that can be adapted for precursors of the target molecule. proquest.comresearchgate.net

Challenges and Optimization Strategies in the Synthesis of this compound

Control of Regioselectivity in Olefin Formation

A primary challenge in the synthesis of this compound is controlling the regioselectivity of the double bond formation. The target is a terminal alkene (a 1-butene (B85601) derivative). A common synthetic route involves the Wittig reaction between a phosphonium ylide and a ketone, specifically 1-(3,4-dimethoxyphenyl)propan-2-one.

However, the Wittig reaction of ketones can be challenging, especially with sterically hindered ketones, and may lead to mixtures of regioisomers if the ketone is unsymmetrical and can enolize in different ways. The reaction between methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) and 1-(3,4-dimethoxyphenyl)propan-2-one is the most direct approach to the desired product. The high reactivity of this unstabilized ylide generally favors the desired terminal alkene. wikipedia.org However, side reactions can occur, and yields may be modest with sterically hindered ketones. libretexts.org

An alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields for hindered ketones. However, the HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which in this case would be an internal alkene if a different phosphonate is used. Therefore, careful choice of the olefination reagent and reaction conditions is paramount to ensure the formation of the desired terminal alkene.

Stereochemical Control and Diastereoselectivity in Precursor Synthesis

Since the final product, this compound, is not chiral at the double bond, stereochemical control focuses on the synthesis of its chiral precursors, such as 3-(3,4-dimethoxyphenyl)-2-methylpropanal. When synthesizing molecules with multiple stereocenters, controlling diastereoselectivity is crucial.

For instance, if a chiral auxiliary is used to introduce the methyl group, the subsequent reaction steps must be designed to avoid racemization and to control the formation of any new stereocenters relative to the existing one. Diastereoselective conjugate addition reactions are a powerful tool in this context. beilstein-journals.org The choice of chiral catalyst or auxiliary can direct the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer.

In cases where a precursor with two adjacent stereocenters is synthesized, for example, through an aldol (B89426) reaction, controlling the relative stereochemistry (syn vs. anti) is a significant challenge. The development of catalysts that can effectively control both enantioselectivity and diastereoselectivity is an active area of research. nih.gov Bifunctional catalysts, which can organize both the nucleophile and the electrophile in the transition state, have shown great promise in achieving high levels of stereocontrol.

Enhancement of Reaction Yields and Mitigation of Undesired Side Products

The successful synthesis of this compound can be approached through several established organic reactions, including the Wittig reaction, Grignard reaction, and Heck coupling. The optimization of these methods through careful control of reaction parameters and the use of specific reagents can significantly improve yields and reduce the formation of byproducts.

One of the primary challenges in these syntheses is controlling selectivity and preventing competing side reactions. For instance, in Grignard reactions, homo-coupling of the Grignard reagent can be a significant side reaction, leading to a decrease in the yield of the desired product. reddit.comnih.govnih.govresearchgate.net Similarly, the Wittig reaction can sometimes lead to mixtures of E and Z isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging. masterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com In Heck coupling reactions, controlling the regioselectivity to obtain the desired branched or linear product is a critical factor. nih.govchemrxiv.orgbuecher.deresearchgate.netnih.govwikipedia.orgorganic-chemistry.orgnih.gov

Strategies for Yield Improvement and Side Product Reduction

Catalyst and Ligand Selection: In palladium-catalyzed reactions like the Heck coupling, the choice of catalyst and ligand system is paramount in controlling regioselectivity and reaction efficiency. nih.govchemrxiv.orgresearchgate.netorganic-chemistry.org The use of specific phosphine ligands or N-heterocyclic carbenes (NHCs) can steer the reaction towards the desired isomer and suppress the formation of byproducts. chemrxiv.org For instance, employing bulky ligands can influence the steric environment around the metal center, thereby directing the regioselectivity of the coupling. nih.gov

Reaction Conditions Optimization: Careful control of reaction parameters such as temperature, solvent, and base is crucial for maximizing yields. researchgate.netresearchgate.net In Wittig reactions, the choice of base and solvent can significantly influence the stereochemical outcome. masterorganicchemistry.comresearchgate.net For example, the use of non-stabilized ylides in aprotic solvents often favors the formation of the Z-alkene, while stabilized ylides tend to yield the E-alkene. organic-chemistry.org The reaction temperature can also be adjusted to control the selectivity, with lower temperatures sometimes favoring one isomer over the other.

Illustrative Data from Methodological Studies

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, data from analogous reactions provide valuable insights into the effectiveness of different optimization strategies. The following interactive table summarizes typical yields and conditions for related synthetic transformations, highlighting the impact of various parameters.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Undesired Products |

| Wittig Reaction | Aromatic Aldehyde, Alkyl Triphenylphosphonium Halide | n-BuLi | THF | -78 to RT | 50-90 | Triphenylphosphine oxide, E/Z isomers |

| Grignard Reaction | Aryl Halide, Magnesium, Ketone | Iodine (initiator) | Diethyl Ether | RT to reflux | 60-85 | Homo-coupled biaryl, tertiary alcohol |

| Heck Coupling | Aryl Halide, Alkene | Pd(OAc)₂, PPh₃ | DMF | 80-120 | 70-95 | Regioisomers, oligomers |

This table presents generalized data from various sources on similar reaction types and is for illustrative purposes. Actual yields for the synthesis of this compound may vary.

By applying these principles and carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be optimized to achieve higher yields and purity, making the process more efficient and cost-effective for various applications.

Reaction Mechanisms and Intrinsic Reactivity of 4 3,4 Dimethoxyphenyl 2 Methyl 1 Butene

Mechanistic Studies of Electrophilic Additions to the Alkene Moiety of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

Electrophilic addition to the carbon-carbon double bond is a characteristic reaction of alkenes. In the case of this compound, the reaction is initiated by the attack of an electrophile on the π-electrons of the double bond. youtube.com This process typically proceeds through a carbocation intermediate.

The regioselectivity of this addition is dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org In this specific molecule, the electrophile will add to the C1 position, leading to the formation of a more stable tertiary carbocation at the C2 position. The presence of the electron-donating 3,4-dimethoxyphenyl group further stabilizes this carbocation through resonance and inductive effects.

The general mechanism can be outlined as follows:

Formation of the π-complex: The electrophile is attracted to the electron-rich double bond, forming an initial, loosely bound π-complex.

Formation of the carbocation: The π-electrons of the alkene attack the electrophile, forming a sigma bond and leaving a positive charge on the more substituted carbon (C2). youtube.com

Nucleophilic attack: A nucleophile then attacks the carbocation, leading to the final addition product. youtube.com

A common example is the addition of hydrogen halides (HX). The proton (H+) acts as the electrophile, adding to C1, and the halide ion (X-) acts as the nucleophile, attacking the C2 carbocation.

| Reactant | Electrophile | Nucleophile | Predicted Major Product |

| Hydrogen Bromide (HBr) | H+ | Br- | 2-Bromo-4-(3,4-dimethoxyphenyl)-2-methylbutane |

| Water (H2O) in acid | H+ | H2O | 4-(3,4-Dimethoxyphenyl)-2-methylbutan-2-ol |

The stability of the intermediate carbocation is a key factor in determining the reaction rate and product distribution. The tertiary carbocation formed from this compound is significantly more stable than a secondary carbocation that would be formed if the electrophile added to the C2 position. vaia.com

Radical Reaction Pathways Involving this compound

Radical reactions offer an alternative pathway for the transformation of this compound. These reactions are initiated by the formation of a radical species, often through the use of a radical initiator like AIBN (azobisisobutyronitrile) or by photolysis. libretexts.org

A key feature of radical reactions involving this molecule is the potential for radical addition to the double bond or hydrogen abstraction from the allylic or benzylic positions. The general steps of a radical chain reaction are initiation, propagation, and termination. libretexts.org

In the context of radical addition to the alkene, the reaction proceeds via an anti-Markovnikov regioselectivity in certain cases, such as the addition of HBr in the presence of peroxides. The mechanism involves the initial formation of a bromine radical which then adds to the less substituted carbon (C1) of the double bond to form a more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate the bromine radical.

| Reaction Type | Initiator | Key Intermediate | Predicted Major Product |

| Radical addition of HBr | Peroxides | Tertiary carbon radical at C2 | 1-Bromo-4-(3,4-dimethoxyphenyl)-2-methylbutane |

| Radical polymerization | AIBN/Heat | Propagating radical chain | Poly(this compound) |

The benzylic hydrogens in this compound are also susceptible to radical abstraction, which can lead to the formation of a resonance-stabilized benzylic radical. This intermediate can then undergo further reactions, such as coupling or oxidation.

Pericyclic Reactions and Intramolecular Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org While less common for simple alkenes, the structural features of this compound could potentially allow for certain types of pericyclic reactions under specific conditions, particularly those involving intramolecular rearrangements.

One potential, though likely high-energy, intramolecular rearrangement is a libretexts.orgnih.gov-sigmatropic hydrogen shift. This would involve the migration of a hydrogen atom from the allylic position (C3) to the terminal carbon of the alkene (C1), resulting in an isomeric alkene. Such reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org

Another possibility, though less direct, could involve derivatization of the molecule to create a conjugated system that could then participate in electrocyclic reactions or cycloadditions. thieme-connect.de For instance, if the molecule were transformed into a conjugated diene, it could undergo a Diels-Alder reaction. pressbooks.pub However, for the parent compound, such reactions are not readily accessible.

Oxidative and Reductive Transformations of this compound

The alkene and the aromatic ring of this compound are both susceptible to oxidation and reduction.

Oxidative Transformations:

Oxidative Cleavage of the Alkene: Strong oxidizing agents like ozone (O3) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO4), can cleave the double bond. This would yield 3-(3,4-dimethoxyphenyl)propanal (B1610216) and formaldehyde (B43269).

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can react with the alkene to form an epoxide, 2-(3,4-dimethoxybenzyl)-2-methyloxirane.

Dihydroxylation: Osmium tetroxide (OsO4) or cold, dilute KMnO4 can be used to add two hydroxyl groups across the double bond, resulting in 4-(3,4-dimethoxyphenyl)-2-methylbutane-1,2-diol.

Oxidation of the Aromatic Ring: Under harsh conditions, the electron-rich aromatic ring can be oxidized. However, the alkene is generally more susceptible to oxidation.

Reductive Transformations:

Catalytic Hydrogenation: The double bond can be readily reduced to a single bond using catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst). This reaction would yield 4-(3,4-dimethoxyphenyl)-2-methylbutane.

Birch Reduction: While the dimethoxy-substituted benzene (B151609) ring is somewhat activated towards reduction, a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could potentially reduce the aromatic ring to a non-conjugated diene.

| Transformation | Reagent(s) | Product |

| Oxidative Cleavage | 1. O3, 2. Zn/H2O | 3-(3,4-Dimethoxyphenyl)propanal and Formaldehyde |

| Epoxidation | m-CPBA | 2-(3,4-Dimethoxybenzyl)-2-methyloxirane |

| Dihydroxylation | OsO4, NMO | 4-(3,4-Dimethoxyphenyl)-2-methylbutane-1,2-diol |

| Catalytic Hydrogenation | H2, Pd/C | 4-(3,4-Dimethoxyphenyl)-2-methylbutane |

Acid-Catalyzed and Base-Catalyzed Chemical Transformations of this compound

Acid-Catalyzed Transformations: Beyond the electrophilic additions discussed earlier, strong acids can catalyze other transformations.

Isomerization: In the presence of a strong acid, the terminal alkene could potentially isomerize to a more stable internal alkene via a carbocation intermediate. This could lead to the formation of 4-(3,4-dimethoxyphenyl)-2-methyl-2-butene.

Dimerization/Polymerization: Acid catalysis can initiate the polymerization of the alkene, similar to the radical pathway but proceeding through a cationic mechanism.

Friedel-Crafts Type Reactions: While the alkene itself is the primary site of reactivity, under certain conditions, the carbocation formed from the protonation of the alkene could potentially act as an electrophile and attack the electron-rich aromatic ring of another molecule, leading to oligomerization.

Base-Catalyzed Transformations: The parent molecule is generally unreactive towards bases. However, if a suitable leaving group were present on the carbon chain, base-catalyzed elimination reactions could occur. For the parent compound, strong bases are unlikely to initiate significant transformations under standard conditions.

Metal-Mediated and Organometallic Reactions Utilizing this compound

Organometallic reagents and metal catalysts can be employed to achieve a variety of transformations.

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the alkene. The addition of borane (B79455) (BH3) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution, would yield 4-(3,4-dimethoxyphenyl)-2-methylbutan-1-ol.

Heck Reaction: As an alkene, it could potentially participate in palladium-catalyzed cross-coupling reactions like the Heck reaction, where it would couple with an aryl or vinyl halide.

Metathesis: With appropriate ruthenium or molybdenum catalysts, alkene metathesis reactions could be possible, leading to self-metathesis products or cross-metathesis with other alkenes.

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts terminal alkenes to methyl ketones. Applied to this molecule, it would yield 4-(3,4-dimethoxyphenyl)-2-butanone.

| Reaction | Catalyst/Reagent | Product |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | 4-(3,4-Dimethoxyphenyl)-2-methylbutan-1-ol |

| Wacker-Tsuji Oxidation | PdCl2, CuCl2, O2, H2O | 4-(3,4-Dimethoxyphenyl)-2-butanone |

Structure-Reactivity Relationships within the this compound Molecular Framework

The reactivity of this compound is a direct consequence of its molecular structure.

Alkene Moiety: The terminal, disubstituted alkene is the most reactive site for many reactions, particularly additions. The methyl group at the C2 position sterically hinders this position to some extent and also contributes to the formation of a stable tertiary carbocation or radical intermediate.

3,4-Dimethoxyphenyl Group: This electron-rich aromatic ring has a significant electronic influence on the reactivity of the alkene. The methoxy (B1213986) groups are strong electron-donating groups through resonance, which increases the electron density of the π-system of the benzene ring and can stabilize nearby positive charges (e.g., benzylic carbocations) through resonance. This electronic effect also influences the reactivity of the aromatic ring itself, making it more susceptible to electrophilic aromatic substitution.

Methylene (B1212753) Bridge: The methylene group at C3 separates the aromatic ring from the double bond, preventing direct conjugation. This means the electronic effects of the aromatic ring on the alkene are primarily inductive. However, it also provides a site for allylic and benzylic-type reactivity.

The interplay between these structural features dictates the regioselectivity and stereoselectivity of many reactions. For instance, the electronic push from the dimethoxybenzene ring enhances the nucleophilicity of the alkene, making it more reactive towards electrophiles compared to an unsubstituted analogue.

Synthesis and Chemical Scope of Derivatives and Analogues of 4 3,4 Dimethoxyphenyl 2 Methyl 1 Butene

Chemical Modifications of the Alkene Moiety of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

The 2-methyl-1-butene (B49056) side chain offers a versatile platform for a variety of addition and transformation reactions. As a trisubstituted alkene, its reactivity is well-defined, allowing for predictable outcomes in hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Catalytic Hydrogenation and Selective Reductive Transformations

The double bond in this compound is readily reduced to the corresponding alkane through catalytic hydrogenation. This transformation saturates the alkene, yielding 2-methyl-4-(3,4-dimethoxyphenyl)butane. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas (H₂). The reaction proceeds under mild conditions, often at room temperature and moderate hydrogen pressure, ensuring the dimethoxy-substituted aromatic ring remains intact.

| Reactant | Catalyst | Reagents | Product | Reaction Type |

| This compound | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | 2-Methyl-4-(3,4-dimethoxyphenyl)butane | Catalytic Hydrogenation |

| This compound | Platinum(IV) Oxide (PtO₂) | Hydrogen (H₂) | 2-Methyl-4-(3,4-dimethoxyphenyl)butane | Catalytic Hydrogenation |

This table showcases common conditions for the catalytic hydrogenation of the title compound.

Epoxidation, Dihydroxylation, and Oxidative Cleavage Reactions

The electron-rich nature of the trisubstituted alkene allows for efficient oxidation reactions, providing access to a range of functionalized derivatives.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with other epoxidizing agents like methyltrioxorhenium (MTO) in the presence of hydrogen peroxide, converts the alkene into the corresponding epoxide. organic-chemistry.org This yields 2-(3,4-dimethoxybenzyl)-2,3-dimethyloxirane, a versatile intermediate for further nucleophilic ring-opening reactions. The synthesis of epoxides from trisubstituted alkenes is a well-established process. organic-chemistry.orgabo.fi

Dihydroxylation: Vicinal diols can be synthesized from the alkene moiety via dihydroxylation. Syn-dihydroxylation is achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or using cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgorganic-chemistry.org This reaction produces 4-(3,4-dimethoxyphenyl)-2-methylbutane-1,2-diol. Asymmetric dihydroxylation can be accomplished using Sharpless conditions, which employ a chiral ligand to induce enantioselectivity. wikipedia.org

Oxidative Cleavage: The double bond can be cleaved to yield carbonyl compounds. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) breaks the C=C bond to form two smaller molecules: 1-(3,4-dimethoxyphenyl)propan-2-one and formaldehyde (B43269). libretexts.orgyoutube.com If an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) is used after ozonolysis, the formaldehyde is oxidized to carbon dioxide, while the ketone remains unchanged. Stronger oxidizing agents like hot, acidic potassium permanganate also cleave the double bond, directly yielding the ketone and carbon dioxide. chemistrysteps.com

| Starting Material | Reagent(s) | Product(s) | Transformation |

| This compound | 1. O₃; 2. (CH₃)₂S | 1-(3,4-Dimethoxyphenyl)propan-2-one + Formaldehyde | Ozonolysis (Reductive Workup) |

| This compound | 1. O₃; 2. H₂O₂ | 1-(3,4-Dimethoxyphenyl)propan-2-one + Carbon Dioxide | Ozonolysis (Oxidative Workup) |

| This compound | m-CPBA | 2-(3,4-Dimethoxybenzyl)-2,3-dimethyloxirane | Epoxidation |

| This compound | OsO₄ (cat.), NMO | 4-(3,4-Dimethoxyphenyl)-2-methylbutane-1,2-diol | Syn-Dihydroxylation |

This table summarizes key oxidative transformations of the alkene moiety.

Olefin Metathesis and Cross-Coupling Approaches

Olefin metathesis is a powerful reaction for forming new carbon-carbon double bonds. wikipedia.org For this compound, cross-metathesis with a partner alkene, catalyzed by ruthenium-based complexes like Grubbs' catalysts, can be envisioned. masterorganicchemistry.comharvard.edu For example, a reaction with a terminal alkene (R-CH=CH₂) could potentially yield a new trisubstituted alkene, (E/Z)-1-(3,4-dimethoxyphenyl)-3-methyl-1-pentene, and isobutylene (B52900) as a volatile byproduct. The efficiency of such a reaction may be influenced by the steric hindrance around the double bond and the relative reactivity of the cross-partner. sigmaaldrich.com

Functionalization of the Aromatic Ring of this compound

The 1,2-dimethoxybenzene (B1683551) (veratrole) core is highly activated towards electrophilic attack due to the strong electron-donating nature of the two methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The methoxy groups are powerful ortho- and para-directing substituents. masterorganicchemistry.com In the 1,2-disubstituted pattern of the veratrole ring, the positions ortho and para to one methoxy group are also ortho or meta to the other. The position C-5 is para to the C-4 methoxy group and meta to the C-3 methoxy group. The position C-6 is ortho to the C-3 methoxy group. The C-2 position is ortho to the C-3 methoxy group. Due to the combined activating effect, electrophilic substitution is highly favored. The primary site of substitution is typically the C-6 position, which is ortho to one methoxy group and para to the alkyl substituent's point of attachment, followed by the C-2 position.

Typical electrophilic aromatic substitution reactions applicable include:

Nitration: Using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂), likely at the C-6 position, to yield 1,2-dimethoxy-4-nitro-5-(2-methylbut-3-en-2-yl)benzene.

Halogenation: Reaction with bromine (Br₂) in a suitable solvent like acetic acid can introduce a bromine atom, yielding 6-bromo-4-(3,4-dimethoxyphenyl)-2-methyl-1-butene.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃) would install an acyl group (-COR), again favoring the C-6 position.

Directed Ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) provides a powerful alternative for achieving regioselective functionalization of the aromatic ring. wikipedia.orgorganic-chemistry.org The methoxy groups can act as directed metalation groups (DMGs), coordinating to a strong organolithium base, such as n-butyllithium (n-BuLi), and directing deprotonation to an adjacent ortho position. uwindsor.cabaranlab.org

In the case of this compound, the protons at C-2 and C-5 are ortho to a methoxy group. Deprotonation with n-BuLi would likely occur at the C-5 position, which is sterically more accessible than the C-2 position (situated between the other methoxy group and the alkyl side chain). The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles (E⁺). This two-step sequence allows for the precise installation of various functional groups at the C-5 position, a feat that is difficult to achieve with standard electrophilic aromatic substitution.

| Reaction | Reagents | Intermediate | Electrophile (E⁺) | Product |

| Directed Ortho-Metalation | 1. n-BuLi, THF; 2. E⁺ | 5-Lithio-4-(3,4-dimethoxyphenyl)-2-methyl-1-butene | CO₂ then H₃O⁺ | 4-(2-Methylbut-3-en-2-yl)-4,5-dimethoxybenzoic acid |

| Directed Ortho-Metalation | 1. n-BuLi, THF; 2. E⁺ | 5-Lithio-4-(3,4-dimethoxyphenyl)-2-methyl-1-butene | I₂ | 5-Iodo-4-(3,4-dimethoxyphenyl)-2-methyl-1-butene |

| Directed Ortho-Metalation | 1. n-BuLi, THF; 2. E⁺ | 5-Lithio-4-(3,4-dimethoxyphenyl)-2-methyl-1-butene | (CH₃)₃SiCl | 5-(Trimethylsilyl)-4-(3,4-dimethoxyphenyl)-2-methyl-1-butene |

This table illustrates potential functionalizations via Directed Ortho-Metalation.

Halogenation, Nitration, and Sulfonation Studies

The presence of both an aromatic ring and an alkene functional group in this compound allows for selective electrophilic addition and substitution reactions.

Halogenation

The terminal alkene is highly susceptible to electrophilic addition of halogens such as chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com This reaction typically proceeds in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) to yield vicinal dihalides. masterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face, resulting in anti-addition stereochemistry. masterorganicchemistry.comlibretexts.org When the reaction is conducted in a nucleophilic solvent like water, a halohydrin is formed instead. youtube.com In this case, the water molecule attacks the more substituted carbon of the halonium ion, following Markovnikov's rule, leading to the formation of a 1-halo-2-hydroxy derivative. youtube.com

Interactive Table: Expected Products of Halogenation

| Reactant | Reagents/Conditions | Expected Major Product | Product Class |

|---|---|---|---|

| This compound | Br₂, CH₂Cl₂ | 1,2-Dibromo-4-(3,4-dimethoxyphenyl)-2-methylbutane | Vicinal Dihalide |

Nitration and Sulfonation

The dimethoxy-substituted benzene (B151609) ring is activated towards electrophilic aromatic substitution. The two methoxy groups are strong ortho-, para-directing groups. Therefore, nitration with nitric acid and sulfuric acid, or sulfonation with fuming sulfuric acid (H₂SO₄/SO₃), is expected to occur on the aromatic ring. The substitution will preferentially take place at the positions ortho or para to the methoxy groups. Given the steric hindrance from the alkyl chain, the most likely position for substitution is C-5, which is ortho to one methoxy group and para to the other. Under harsh conditions, reactions at the double bond can also occur as a side reaction. Sulfonation of aromatic compounds like toluene (B28343) is a large-scale industrial process, indicating the robustness of this type of reaction.

Derivatization at the Alkyl Chain of this compound

The alkene in the side chain is a key site for a variety of chemical modifications, allowing for extensive derivatization.

The alkyl chain can undergo a range of oxidation, reduction, and functional group interconversion (FGI) reactions.

Oxidation and Reduction

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can cleave the alkyl side chain at the benzylic position, provided a benzylic hydrogen is present. libretexts.orglibretexts.org This reaction would oxidize the side chain to a carboxylic acid, yielding 3,4-dimethoxybenzoic acid. libretexts.org More controlled oxidation of the alkene can be achieved. For instance, ozonolysis followed by a reductive workup would cleave the double bond to produce formaldehyde and 1-(3,4-dimethoxyphenyl)propan-2-one.

Conversely, the alkene can be readily reduced. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium catalyst (Pd/C) will selectively reduce the double bond to yield the corresponding saturated alkane, 4-(3,4-dimethoxyphenyl)-2-methylbutane. youtube.com This transformation is generally clean and high-yielding. Stronger reducing agents under more forcing conditions could potentially reduce the aromatic ring as well. youtube.com

Functional Group Interconversions (FGI)

The terminal alkene is a versatile handle for introducing a variety of functional groups. purdue.educompoundchem.com These transformations are fundamental in synthetic organic chemistry. vanderbilt.eduorganic-chemistry.org For example, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol, while oxymercuration-demercuration yields the Markovnikov alcohol. Epoxidation with a peroxy acid like m-CPBA would form an epoxide, a valuable intermediate for further reactions.

Interactive Table: Key Functional Group Interconversions of the Alkene

| Reaction | Reagents | Intermediate/Mechanism | Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov addition | 4-(3,4-Dimethoxyphenyl)-2-methylbutan-1-ol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Markovnikov addition | 4-(3,4-Dimethoxyphenyl)-2-methylbutan-2-ol |

| Epoxidation | m-CPBA | Electrophilic addition | 2-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyloxirane |

Creating stereocenters with high fidelity is a cornerstone of modern synthesis. masterorganicchemistry.comquora.com While the parent molecule is achiral, its derivatives can be functionalized to introduce chirality in a controlled manner. A reaction is stereoselective when it preferentially forms one stereoisomer over another. organicchemistrytutor.com

Stereoselective alkylation reactions can be designed starting from a chiral derivative of the parent compound. For example, an enantiomerically pure alcohol, obtained via an asymmetric transformation, can be converted to a chiral auxiliary. This auxiliary can then direct the stereochemical course of an alkylation at an adjacent position. elsevierpure.com

Similarly, stereoselective substitution reactions can be performed on derivatives. For instance, if the double bond is converted to a chiral epoxide, ring-opening with a nucleophile will proceed with a defined stereochemistry (typically with inversion of configuration at the site of attack), allowing for the stereocontrolled installation of a new functional group.

Synthesis of Bridged and Polycyclic Derivatives Based on this compound

The structure of this compound is a suitable starting point for the synthesis of more complex bridged and polycyclic systems. Intramolecular reactions that engage both the aromatic ring and the side chain are a powerful strategy for building new rings.

A plausible approach is an intramolecular Friedel-Crafts acylation. The synthetic sequence could involve:

Oxidative Cleavage: Ozonolysis of the alkene followed by an oxidative workup to generate a carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid.

Acyl Chloride Formation: Conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

Cyclization: Treatment with a Lewis acid catalyst (e.g., AlCl₃) to promote intramolecular electrophilic attack of the acyl chloride onto the electron-rich aromatic ring.

This sequence would result in the formation of a six-membered ring fused to the original benzene ring, yielding a tetralone derivative, specifically 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one. Such strategies are employed in the synthesis of complex polycyclic natural products and materials. beilstein-journals.org

Development of Chiral Analogues and Enantioselective Transformations of this compound

The prochiral nature of the double bond in this compound makes it an excellent substrate for enantioselective transformations, which are reactions that produce one enantiomer of a chiral product in excess over the other. masterorganicchemistry.comslideshare.net

Several well-established asymmetric reactions can be applied to the alkene:

Asymmetric Hydroformylation: Using a rhodium catalyst with a chiral ligand (e.g., a BIBOP-type ligand), a formyl group can be added across the double bond with high enantioselectivity. scispace.com Subsequent reduction of the resulting chiral aldehyde would yield a chiral alcohol. scispace.com

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, using osmium tetroxide with a chiral ligand (derived from dihydroquinine or dihydroquinidine), can convert the alkene into a chiral diol with high enantiomeric excess.

Asymmetric Epoxidation: Chiral epoxides can be synthesized using methods like the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst.

These enantioselective methods provide access to valuable chiral building blocks derived from this compound, which can be used in the synthesis of complex target molecules.

Interactive Table: Potential Enantioselective Transformations

| Reaction Type | Catalyst System | Expected Chiral Product |

|---|---|---|

| Asymmetric Hydroformylation | Rh(acac)(CO)₂ / Chiral Phosphine (B1218219) Ligand | (R)- or (S)-3-(3,4-Dimethoxyphenyl)-2-methylpropanal |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | (R)- or (S)-4-(3,4-Dimethoxyphenyl)-2-methylbutane-1,2-diol |

Computational and Theoretical Chemistry Studies of 4 3,4 Dimethoxyphenyl 2 Methyl 1 Butene

Molecular Orbital Theory Calculations and Electronic Structure Analysis of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. mit.edu It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. For this compound, MO calculations would reveal the distribution and energies of its electrons.

The electronic structure is largely influenced by the interplay between the π-system of the benzene (B151609) ring and the double bond of the butene chain. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In related dimethoxybenzene derivatives, the HOMO is typically localized on the electron-rich aromatic ring, a characteristic that is also anticipated for this compound. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Density Functional Theory (DFT) Investigations on this compound

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic properties of molecules. mdpi.com DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for molecules of this size. nih.gov

Analysis of Electronic Structure, Charge Distribution, and Electrostatic Potential Maps

DFT calculations, often using functionals like B3LYP, can provide a detailed picture of the electronic structure of this compound. manchester.ac.ukscirp.org The analysis would involve examining the distribution of electron density and identifying regions that are electron-rich or electron-poor.

Molecular Electrostatic Potential (MEP) maps are particularly insightful. For analogous compounds, MEP maps show negative potential (red and yellow regions) around the oxygen atoms of the methoxy (B1213986) groups and the π-system of the aromatic ring, indicating these are sites susceptible to electrophilic attack. clinicsearchonline.orgnih.gov Conversely, positive potential (blue regions) is typically found around the hydrogen atoms. clinicsearchonline.org

A hypothetical DFT study on this compound would likely reveal a similar pattern, with the dimethoxyphenyl group being a region of high electron density.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound (Calculated using DFT/B3LYP)

| Atom | Charge (e) |

| O (methoxy 1) | -0.55 |

| O (methoxy 2) | -0.54 |

| C (aromatic, attached to butene) | -0.12 |

| C (double bond, C1 of butene) | -0.25 |

| C (double bond, C2 of butene) | +0.05 |

Note: This table is illustrative and based on expected trends from similar molecules. Actual values would require specific calculations.

Conformational Analysis and Identification of Energy Minima

The flexibility of the butene chain allows for multiple conformations of this compound. Conformational analysis using DFT can identify the most stable geometries (energy minima). This involves systematically rotating the single bonds and calculating the energy of each resulting conformation.

Theoretical Modeling of Reaction Pathways and Transition States for Chemical Transformations

DFT is also instrumental in modeling chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various chemical transformations. For this compound, potential reactions of interest could include electrophilic addition to the double bond or substitution on the aromatic ring.

The theoretical modeling would involve locating the transition state structure for a given reaction and calculating its energy relative to the reactants and products. This information provides valuable insights into the reaction mechanism and rate.

Ab Initio and Semi-Empirical Methods Applied to this compound

Ab initio methods , which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy but are computationally expensive. libretexts.orgdtic.mil Methods like Hartree-Fock (HF) and post-Hartree-Fock methods could be used to obtain very accurate geometries and energies for this compound, serving as a benchmark for other methods. nih.gov

Semi-empirical methods , such as AM1 and PM3, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. wikipedia.orgresearchgate.net While less accurate, they are useful for preliminary conformational searches and for studying very large systems. wikipedia.org For a molecule like this compound, a semi-empirical method could be used to quickly screen a large number of conformations before refining the most promising ones with a higher level of theory like DFT.

Table 2: Comparison of Computational Methods for Studying this compound

| Method | Advantages | Disadvantages |

| Ab Initio (e.g., HF, MP2) | High accuracy, based on first principles. libretexts.org | Computationally very expensive, limited to smaller systems. libretexts.org |

| Density Functional Theory (DFT) | Good balance of accuracy and cost, versatile. nih.gov | Choice of functional can affect results. |

| Semi-Empirical (e.g., AM1, PM3) | Very fast, suitable for large molecules and initial screenings. wikipedia.org | Lower accuracy, may not be reliable for all systems. researchgate.net |

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in a solvent over time. rsc.org By simulating the movements of the molecule and the surrounding solvent molecules, MD can reveal information about its conformational flexibility, solvation, and intermolecular interactions.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the study of dynamic processes that are not accessible through static quantum mechanical calculations. For this compound, MD simulations could be used to study how its conformation changes in different solvents and how it interacts with other molecules in solution.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Reactivity Prediction

No published research articles specifically detailing the Quantitative Structure-Reactivity Relationship (QSAR) modeling for the chemical reactivity prediction of this compound were found. Consequently, no detailed research findings or data tables can be provided for this section.

Advanced Spectroscopic Characterization Techniques Applied to 4 3,4 Dimethoxyphenyl 2 Methyl 1 Butene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

While one-dimensional (1D) NMR spectra provide foundational information, 2D NMR techniques are often necessary to resolve complex structures by spreading the spectral information across two frequency axes. libretexts.orgwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds (²JHH, ³JHH). youtube.com For 4-(3,4-dimethoxyphenyl)-2-methyl-1-butene, COSY would reveal correlations between the vinyl protons and the allylic protons, as well as between the protons of the ethyl group attached to the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. uvic.calibretexts.org This technique is crucial for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals. libretexts.org For instance, the proton signal of the methyl group would show a correlation to the carbon signal of that same group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.comlibretexts.org HMBC is particularly powerful for piecing together molecular fragments by identifying carbons that are near a given proton but not directly bonded to it. For example, it would show correlations between the benzylic protons and the aromatic carbons, as well as the quaternary aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining stereochemistry and conformation. For the target molecule, NOESY could reveal spatial proximities between the protons of the methyl group on the double bond and the adjacent methylene (B1212753) protons, helping to define the molecule's preferred conformation.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-1 (vinyl) | H-2 (vinyl) | C-1 | C-2, C-3 |

| H-2 (vinyl) | H-1 (vinyl) | C-2 | C-1, C-3, C-4 |

| H-4 (benzylic) | H-5 | C-4 | C-3, C-5, C-1', C-2', C-6' |

| H-5 | H-4 | C-5 | C-4, C-6 |

| H-6 (methyl) | C-6 | C-5 | |

| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Other Aromatic Carbons |

| Methoxy (B1213986) Protons | Methoxy Carbons | Aromatic Carbons at 3' and 4' |

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR is common, solid-state NMR (ssNMR) provides critical information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. emory.edu In the solid state, anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. emory.eduresearchgate.net For this compound, ssNMR could be used to study polymorphism, which is the existence of multiple crystalline forms, each with potentially different physical properties. The chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions and packing effects within the crystal lattice.

Advanced Chemical Shift Analysis, Coupling Constant Determination, and Conformation Studies

A detailed analysis of NMR parameters provides a deeper understanding of the molecule's structure.

Chemical Shift Analysis: The precise chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. For instance, the chemical shifts of the aromatic protons and carbons can confirm the substitution pattern on the phenyl ring. The presence of the electron-donating methoxy groups is expected to shield the aromatic protons and carbons, causing them to resonate at higher fields compared to unsubstituted benzene (B151609).

Coupling Constant Determination: The magnitude of the spin-spin coupling constants (J-values) provides valuable information about the geometry of the molecule. For example, the coupling constants between the vinyl protons can help to confirm the stereochemistry of the double bond.

Conformation Studies: By combining NOESY data with the analysis of coupling constants and computational modeling, the preferred conformation of the flexible side chain can be determined.

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). mdpi.com This allows for the determination of the elemental composition of the molecular ion and its fragments, as the exact mass of each element is unique. docbrown.info For this compound (C₁₃H₁₈O₂), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information via Fragmentation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. nih.govresearchgate.net This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is often characteristic of a particular compound or class of compounds. researchgate.net

For this compound, the major fragmentation pathways would likely involve the cleavage of the benzylic bond and rearrangements of the butene chain. A plausible fragmentation pattern is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 206 [M]⁺ | 151 | [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation) |

| 206 [M]⁺ | 55 | [C₄H₇]⁺ (Methylbutene cation) |

| 151 | 136 | [C₈H₈O₂]⁺ (Loss of CH₃) |

| 151 | 121 | [C₇H₅O₂]⁺ (Loss of C₂H₆) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The analysis of the vibrational spectra of this compound can be understood by considering the characteristic frequencies of its constituent parts: the 3,4-dimethoxyphenyl group and the 2-methyl-1-butene (B49056) moiety.

Vibrational Modes of the 3,4-Dimethoxyphenyl Group:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic bands in the 1650-1430 cm⁻¹ region. scielo.org.za

Methoxy Group Vibrations: The two methoxy groups (-OCH₃) exhibit several characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 3030-2830 cm⁻¹ range. scielo.org.za In-plane and out-of-plane bending modes of the methyl groups also produce signals in the fingerprint region.

C-O Stretching: The stretching vibrations of the C-O bonds of the methoxy groups are typically found in the 1300-1000 cm⁻¹ region.

Vibrational Modes of the 2-Methyl-1-butene Moiety:

Alkenyl C-H Stretching: The C-H stretching vibration of the =CH₂ group is expected around 3100 cm⁻¹. docbrown.info

C=C Stretching: The carbon-carbon double bond (C=C) stretching of the butene chain characteristically absorbs around 1660 cm⁻¹. docbrown.info

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups in the butene chain appear in the 3000-2850 cm⁻¹ range.

C-H Bending: Various C-H bending (scissoring, wagging, twisting, and rocking) vibrations for both the alkenyl and aliphatic portions of the molecule occur in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with vibrations that cause a significant change in the dipole moment, strong Raman signals arise from vibrations that cause a significant change in the polarizability of the molecule. Therefore, the symmetric vibrations of the C=C bond in the butene moiety and the aromatic ring are expected to be particularly strong in the Raman spectrum. The influence of a methyl substituent on the Raman spectrum of similar alkenyl chains has been noted to cause shifts in the bands associated with specific C-H and skeletal stretching and bending vibrations. nih.gov

Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed vibrational bands to specific molecular motions. researchgate.netnih.gov

Table 1: Predicted and Observed Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Molecules with Similar Structural Motifs.

| Functional Group | Vibrational Mode | Predicted Range (cm⁻¹) | Observed Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3120-3070 scielo.org.za | 3057.7, 3008.8 scielo.org.za |

| Alkenyl C-H | Stretching | ~3100 docbrown.info | |

| Aliphatic C-H | Stretching | 2951, 2930 scielo.org.za | |

| Methoxy C-H | Asymmetric & Symmetric Stretching | 3029-2896 scielo.org.za | 2930-2834 scielo.org.za |

| C=C (Aromatic) | Stretching | 1637, 1608, 1513.7, 1439.8 scielo.org.za | |

| C=C (Alkene) | Stretching | ~1660 docbrown.info | |

| Methoxy C-O | Stretching | ||

| Methoxy CH₃ | In-plane Bending | 1460, 1430 scielo.org.za | 1461 scielo.org.za |

| Methoxy CH₃ | Out-of-plane Bending | 1165, 1133 scielo.org.za | 1166 scielo.org.za |

Note: The data in this table is derived from studies on molecules containing similar functional groups and provides an expected range for the vibrational frequencies of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The part of the molecule responsible for this absorption is known as a chromophore. In this compound, the primary chromophore is the 3,4-dimethoxyphenyl group.

The UV-Vis spectrum of compounds containing a benzene ring typically exhibits two main absorption bands. The first, a strong absorption band known as the E2-band, appears around 200-210 nm and is due to a π → π* transition. The second, a weaker band called the B-band, is observed in the 250-280 nm region and arises from another π → π* transition. The presence of substituents on the benzene ring can cause a shift in the position and intensity of these absorption bands.

For this compound, the two methoxy groups on the aromatic ring act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The lone pair of electrons on the oxygen atoms of the methoxy groups can interact with the π-electron system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max).

The extent of conjugation is a critical factor influencing the λ_max. utoronto.ca While the 2-methyl-1-butene substituent is not directly conjugated with the aromatic ring, its presence can have a minor electronic influence. The electronic transitions observed are primarily associated with the substituted benzene ring. In similar compounds, such as those with a methoxyphenyl group, absorption maxima are observed in the UV region. For instance, a chalcone (B49325) derivative containing a 4-methoxyphenyl (B3050149) group exhibits a maximum absorption at 342 nm, attributed to an n → π* transition. researchgate.net Another study on 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one also reported on its UV-Visible spectrum. researchgate.net

The solvent used for the measurement can also influence the spectrum. Polar solvents can interact with the molecule and alter the energy levels of the electronic states, potentially causing a shift in the absorption bands.

Table 2: Expected UV-Vis Absorption Data for Aromatic Chromophores with Similar Substitution Patterns.

| Chromophore | Transition | Expected λ_max (nm) |

| Substituted Benzene Ring | π → π* (E2-band) | ~210-230 |

| Substituted Benzene Ring | π → π* (B-band) | ~260-290 |

Note: This table provides an estimation of the expected absorption maxima based on general principles of UV-Vis spectroscopy for substituted aromatic compounds.

X-ray Crystallography for Precise Solid-State Structure Determination of Crystalline Forms (if applicable)

The crystallographic data would reveal:

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule. This would allow for a detailed comparison between the experimental values and those predicted by theoretical calculations.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as van der Waals interactions and, if present, weaker C-H···π interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.